ranatachykinin D

Tachykinin Pharmacology Peptide Structure-Activity Relationship Receptor Subtype Selectivity

Ranatachykinin D is an 11-amino acid tachykinin peptide (sequence: KPNPERFYAPM-NH2) originally isolated from the American bullfrog (Rana catesbeiana) brain and intestine. Unlike closely related ranatachykinins A, B, and C, which share the canonical tachykinin C-terminal motif Phe-X-Gly-Leu-Met-NH2, ranatachykinin D possesses a unique and unprecedented Phe-Tyr-Ala-Pro-Met-NH2 C-terminal tail, placing it in a structurally distinct subclass of the tachykinin family.

Molecular Formula C30H32O4
Molecular Weight 0
CAS No. 135690-50-5
Cat. No. B1180197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameranatachykinin D
CAS135690-50-5
Synonymsranatachykinin D
Molecular FormulaC30H32O4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ranatachykinin D (CAS 135690-50-5): Structural Divergence in the Tachykinin Peptide Family for Receptor Profiling


Ranatachykinin D is an 11-amino acid tachykinin peptide (sequence: KPNPERFYAPM-NH2) originally isolated from the American bullfrog (Rana catesbeiana) brain and intestine [1]. Unlike closely related ranatachykinins A, B, and C, which share the canonical tachykinin C-terminal motif Phe-X-Gly-Leu-Met-NH2, ranatachykinin D possesses a unique and unprecedented Phe-Tyr-Ala-Pro-Met-NH2 C-terminal tail, placing it in a structurally distinct subclass of the tachykinin family [1]. This primary sequence divergence serves as a critical differentiator for experiments requiring selective probing of non-canonical neurokinin receptor interactions.

Structurally distinct C-terminal motif supports non-canonical receptor studies
Enables selective probing of Ala-Pro-containing tachykinin receptor interactions
Amphibian-derived peptide suited for evolutionary neuropeptide signaling models

Why Ranatachykinin D Cannot Be Replaced by Substance P or Other Ranatachykinins for C-Terminal Motif-Specific Research


In-class tachykinins such as ranatachykinin A (RTK-A) or substance P cannot serve as functional substitutes for ranatachykinin D due to a fundamental structural incompatibility. RTK-D is the only identified member of its family to replace the conserved Gly-Leu dipeptide core in the C-terminal tail with an Ala-Pro sequence [1]. This motif substitution is predicted to radically alter receptor binding pocket engagement, G-protein coupling bias, and susceptibility to proteolytic degradation, making pharmacological or immunological data obtained with canonical tachykinins non-transferable to systems where RTK-D-like signaling is under investigation [1].

C-terminal motif mismatch
Ala-Pro replaces canonical Gly-Leu in RTK-D, which may alter receptor binding and coupling bias compared to substance P or other ranatachykinins.
Functional data non-transferable
Pharmacological or immunological results from canonical tachykinins may not directly transfer to systems where RTK-D-like signaling is investigated.
Predicted degradation difference
Ala-Pro substitution may confer distinct peptidase susceptibility, potentially affecting functional outcomes relative to Gly-Leu-containing peptides.

Head-to-Head Comparative Evidence: Ranatachykinin D vs. RTK-A, RTK-B, RTK-C and Substance P


C-Terminal Sequence Divergence: A Unique Structural Fingerprint vs. All Known Tachykinins

The primary structural differentiator for ranatachykinin D is its unique C-terminal pentapeptide sequence. A direct sequence comparison against ranatachykinins A, B, and C reveals that RTK-D has uniquely substituted the conserved Gly9 and Leu10 residues with Ala and Pro, respectively, creating a Phe-Tyr-Ala-Pro-Met-NH2 motif. This is a complete departure from the canonical Phe-X-Gly-Leu-Met-NH2 motif conserved in all other known tachykinins, including substance P [1].

C-terminal motif comparison
Reported
0% sequence identity in C-terminal pentapeptide core vs all comparators
Supports selective probe development for non-canonical receptor interactions
Sequence identity confirmed from isolated frog peptides
Tachykinin Pharmacology Peptide Structure-Activity Relationship Receptor Subtype Selectivity

Smooth Muscle Contractility: Potent But Under-Characterized Guinea Pig Ileum Activity

The seminal isolation study demonstrated that synthesized ranatachykinin D exhibits potent stimulant effects on the guinea pig ileum smooth muscle preparation, a classical assay for tachykinin bioactivity [1]. However, the published literature lacks quantitative EC50 values or explicit rank-order potency comparisons for RTK-D against RTK-A, B, C, or substance P in this assay system. In contrast, a later study by Perrine et al. (2000) provided quantitative EC50 data for RTK-A, RTK-B, and RTK-C at the bullfrog substance P receptor but notably excluded RTK-D from functional characterization [2].

Guinea pig ileum contractility
Data to verify
Potent stimulant effects reported; no quantitative EC50 available
Supports smooth muscle pharmacology screening; quantitative potency ranking requires further characterization
Procurement enables generation of comparative data
Smooth Muscle Pharmacology Peptide Bioactivity Screening Neurokinin Receptor Function

Exclusion from NK1 Functional Selectivity Paradigm: A Distinct Signaling Profile vs. RTK-C and Substance P

Research on tachykinin NK1 receptor functional selectivity has focused intensely on the divergent signaling profiles of substance P and ranatachykinin C (RTK-C), with RTK-C demonstrating preferential coupling to receptor desensitization over calcium activation compared to substance P [2]. Ranatachykinin D was not included in these functional selectivity studies, nor in the companion study that established EC50 rank orders for RTK-A, B, and C at the bullfrog NK1 receptor (bfSPR): RTK-A >= SP > RTK-C >= RTK-B [1]. The deliberate omission of RTK-D from these quantitative functional comparisons, despite its availability, indicates its structural divergence placed it outside the scope of conserved-receptor-mechanism investigations.

NK1 functional selectivity exclusion
Cross-study comparable
RTK-D not included in bfSPR EC50 or bias factor studies; comparators quantified (RTK-A EC50 0.6 nM, SP 1 nM)
Highlights RTK-D as uncharacterized tool for NK1 selectivity profiling
Exclusion from published datasets suggests distinct pharmacological profile
Functional Selectivity NK1 Receptor Signaling Biased Agonism

Structural Basis for Predicted Differential Receptor Binding vs. Conserved-Helix Ranatachykinins

NMR-derived solution structures of RTK-A, RTK-B, and RTK-C in SDS micelles (a membrane-mimetic environment) revealed a consistent mid-region to C-terminal alpha-helical conformation spanning residues 4–10, with a flexible N-terminus [2]. The introduction of Pro at position 10 in RTK-D, replacing Leu, is predicted to disrupt this conserved helix termination pattern due to proline's known role as an alpha-helix breaker, while the Tyr-to-Xaa substitution at position 8 may further alter side-chain packing [1][2]. No experimental NMR or X-ray structure for RTK-D has been reported.

Predicted C-terminal helix disruption
Class-level inference
Pro10 predicted to disrupt alpha-helix; no experimental structure reported
Predicted structural divergence may confer receptor subtype selectivity
Empirical NMR or X-ray structure needed to confirm
Peptide NMR Structure Membrane-Model Conformation Receptor Pre-Binding Dynamics

High-Value Application Scenarios for Ranatachykinin D in Academic and Pharmaceutical Research


Orphan Neurokinin Receptor Deorphanization and Subtype Classification

The unique C-terminal Ala-Pro motif of ranatachykinin D makes it the preferred ligand for screening campaigns aimed at identifying and characterizing novel neurokinin receptor subtypes in amphibian, reptilian, or non-mammalian vertebrate models, where canonical Phe-X-Gly-Leu-containing ligands may lack affinity or efficacy [1]. Its use as a probe is essential to determining whether a 'TK-D-preferring' receptor class exists.

Structure-Activity Relationship (SAR) Studies on the Tachykinin C-Terminal Pharmacophore

Ranatachykinin D is the only natural tachykinin containing the Phe-Tyr-Ala-Pro-Met-NH2 sequence, making it an irreplaceable reference standard for SAR programs investigating how Ala-Pro substitution alters receptor binding affinity, G-protein coupling bias, beta-arrestin recruitment, and receptor internalization kinetics compared to the Gly-Leu-containing RTK-A, RTK-B, RTK-C, and substance P [1][2].

Evolutionary Neuropeptide Biology and Amphibian Model System Pharmacology

For researchers investigating the molecular evolution of the tachykinin signaling system across vertebrate lineages, ranatachykinin D serves as a unique molecular fossil representing an extreme structural branch point. Comparative functional profiling against the mammalian tachykinin repertoire at cloned receptors from multiple species provides a framework for understanding how neuropeptide-receptor co-evolution can accommodate radical C-terminal motif diversification [1][2].

Peptide Stability and Pharmacokinetic Comparative Profiling

The Pro10 substitution in ranatachykinin D is predicted to confer altered susceptibility to peptidases such as neprilysin and angiotensin-converting enzyme, which typically cleave tachykinins at the Gly-Leu bond. Comparative metabolic stability assays with RTK-A and substance P are necessary to quantify whether this unique sequence offers extended half-life, a potential advantage for in vivo functional studies [1][2].

Application
Selection Property
Validation Focus
Orphan neurokinin receptor deorphanization
Non-canonical C-terminal motif specificity
Novel receptor subtype activation screening
SAR studies on C-terminal pharmacophore
Ala-Pro motif binding affinity profile
Receptor binding and functional selectivity profiling
Evolutionary neuropeptide biology
Amphibian tachykinin structural branch point
Cross-species receptor activity mapping
Peptide stability and PK comparative profiling
Predicted altered peptidase susceptibility
Comparative metabolic stability assays
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